molecular formula C15H13FO2 B1277828 2-(3-Fluoro-4-methylbenzyl)benzoic acid CAS No. 313505-74-7

2-(3-Fluoro-4-methylbenzyl)benzoic acid

Cat. No.: B1277828
CAS No.: 313505-74-7
M. Wt: 244.26 g/mol
InChI Key: NONIPMXEAJZBOX-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-methylbenzyl)benzoic acid (CAS 313505-74-7) is a high-purity benzoic acid derivative offered for research and development purposes. With a molecular formula of C 15 H 13 FO 2 and a molecular weight of 244.26 g/mol , this compound serves as a valuable synthetic intermediate or building block in organic chemistry and drug discovery projects. The structure, featuring a fluorinated and methylated benzyl group, is particularly useful for creating analogs and exploring structure-activity relationships (SAR) in medicinal chemistry . Researchers utilize this compound in the synthesis of more complex molecules, where its carboxylic acid group allows for further functionalization through amide formation or esterification. The fluorine atom and methyl group on the benzyl ring can be critical for modulating the lipophilicity, metabolic stability, and binding affinity of lead compounds . Please handle with appropriate care. This product has the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) and adhere to all recommended safety protocols, including the use of personal protective equipment (PPE) and working in a well-ventilated area . Please Note: This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3-fluoro-4-methylphenyl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-10-6-7-11(9-14(10)16)8-12-4-2-3-5-13(12)15(17)18/h2-7,9H,8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONIPMXEAJZBOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC2=CC=CC=C2C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90398468
Record name 2-(3-fluoro-4-methylbenzyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313505-74-7
Record name 2-(3-fluoro-4-methylbenzyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Synthetic Methodologies for 2 3 Fluoro 4 Methylbenzyl Benzoic Acid

Retrosynthetic Disconnection Analysis

Retrosynthetic analysis of 2-(3-fluoro-4-methylbenzyl)benzoic acid reveals several potential disconnection points. The most logical disconnections are at the C-C bond of the methylene (B1212753) bridge, suggesting precursors for alkylation or cross-coupling reactions. This approach breaks the target molecule down into more readily available or synthetically accessible building blocks.

A primary disconnection severs the bond between the benzoic acid ring and the benzylic methylene group. This leads to two key synthons: a 2-carboxybenzyl anion (or its synthetic equivalent) and a 3-fluoro-4-methylbenzyl cation (or its equivalent). A second approach involves disconnecting the bond between the 3-fluoro-4-methylphenyl ring and the methylene bridge, suggesting a 3-fluoro-4-methylphenyl nucleophile and a 2-(halomethyl)benzoic acid derivative.

Construction of the Diarylmethane Core

The formation of the central diarylmethane structure is a critical step in the synthesis of the target molecule. This can be achieved through several reliable methods, including classical alkylation reactions and modern cross-coupling strategies.

Alkylation Reactions for Benzyl (B1604629) Moiety Formation

Friedel-Crafts alkylation and related reactions are conventional methods for forming carbon-carbon bonds between an aromatic ring and a benzylic electrophile. nih.govresearchgate.net In the context of synthesizing this compound, this could involve the reaction of a benzoic acid derivative with a 3-fluoro-4-methylbenzyl halide or alcohol under acidic conditions. However, challenges such as regioselectivity and the potential for over-alkylation must be carefully managed. The directing effects of the carboxyl group on the benzoic acid ring and the substituents on the benzyl moiety will influence the outcome of the reaction.

Reactant A Reactant B Catalyst/Conditions Key Consideration
Benzoic acid derivative3-Fluoro-4-methylbenzyl halideLewis Acid (e.g., AlCl₃)Regioselectivity, potential for rearrangement
Toluene (B28343)2-(Halomethyl)benzoic acidLewis Acid (e.g., AlCl₃)Subsequent fluorination and oxidation steps required

Cross-Coupling Approaches for Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura coupling for aryl-benzyl linkages)

Modern cross-coupling reactions offer a powerful and versatile alternative for constructing the diarylmethane core with high precision and functional group tolerance. The Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst, is particularly well-suited for this purpose. acs.orgnih.govresearchgate.net

One potential Suzuki-Miyaura strategy would involve the coupling of a (2-(alkoxycarbonyl)phenyl)boronic acid with a 3-fluoro-4-methylbenzyl halide. nih.gov Alternatively, the coupling of a 2-(halomethyl)benzoic acid ester with a (3-fluoro-4-methylphenyl)boronic acid could be employed. acs.org These methods often provide higher yields and greater control over regioselectivity compared to traditional alkylation reactions.

Coupling Partner A Coupling Partner B Catalyst System Advantages
(2-(Alkoxycarbonyl)phenyl)boronic acid3-Fluoro-4-methylbenzyl halidePd catalyst, phosphine (B1218219) ligand, baseHigh functional group tolerance, good yields
2-(Halomethyl)benzoic acid ester(3-Fluoro-4-methylphenyl)boronic acidPd catalyst, phosphine ligand, baseReadily available starting materials

Introduction of Fluorine Substituents on the Aromatic Ring

The incorporation of a fluorine atom at the C3-position of the benzyl ring is a crucial step that significantly influences the molecule's properties. This can be achieved either through direct fluorination of a pre-formed diarylmethane skeleton or by using a fluorine-containing starting material.

Direct C-H Fluorination Methodologies

Direct C-H fluorination has emerged as an attractive strategy for the late-stage introduction of fluorine atoms, avoiding the need to carry the fluorine substituent through a multi-step synthesis. researchgate.netchemrxiv.org This approach would involve the selective fluorination of the C-H bond at the 3-position of a 2-(4-methylbenzyl)benzoic acid precursor. Transition-metal-catalyzed methods, often employing palladium catalysts and electrophilic fluorinating agents like Selectfluor, have shown promise for such transformations. digitellinc.com The directing group ability of the existing substituents on the aromatic ring would be critical for achieving the desired regioselectivity.

Substrate Fluorinating Agent Catalyst/Conditions Key Challenge
2-(4-Methylbenzyl)benzoic acidSelectfluorPd catalyst, directing groupAchieving high regioselectivity
2-(4-Methylbenzyl)benzoic acid derivativeN-Fluorobenzenesulfonimide (NFSI)Transition metal catalystControlling reaction conditions to avoid side products

Deoxyfluorination Strategies for Precursors

An alternative to direct C-H fluorination is the deoxyfluorination of a precursor molecule containing a hydroxyl group at the desired position. This involves synthesizing a 2-(3-hydroxy-4-methylbenzyl)benzoic acid derivative and subsequently converting the hydroxyl group to a fluorine atom. thieme-connect.comrsc.org Reagents such as diethylaminosulfur trifluoride (DAST) and its analogues are commonly used for this transformation. nih.gov This method offers a high degree of control over the position of the fluorine atom. More recent advancements have explored the use of sulfur hexafluoride (SF6) as a fluorinating agent for benzylic alcohols under photolytic or electrocatalytic conditions. rsc.org

Precursor Deoxyfluorinating Reagent Conditions Advantage
2-(3-Hydroxy-4-methylbenzyl)benzoic acid esterDiethylaminosulfur trifluoride (DAST)Anhydrous, aprotic solventWell-established and reliable method
2-(3-Hydroxy-4-methylbenzyl)benzoic acid esterAlkylFluorMild conditionsBench-stable and easy to handle reagent. organic-chemistry.org
Benzylic Alcohol PrecursorSulfur Hexafluoride (SF6)Visible light photocatalysis or electrocatalysisUtilizes a readily available and inexpensive fluorine source. thieme-connect.comrsc.org

Nucleophilic Aromatic Substitution (SNAr) Routes on Activated Fluoroaromatics

Nucleophilic aromatic substitution (SNAr) presents a viable, albeit complex, pathway for constructing the carbon skeleton of this compound. In a typical SNAr reaction, a nucleophile replaces a leaving group on an aromatic ring. This process is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org While the target molecule itself is not ideally set up for a classic SNAr reaction as the final step, the principles can be applied to the synthesis of key precursors or through less conventional SNAr-type reactions.

A plausible strategy involves the coupling of two aromatic fragments: a benzoic acid synthon and a 3-fluoro-4-methylbenzyl synthon. One potential, though challenging, SNAr approach would involve a reaction where a nucleophile derived from one ring attacks the other. For this to occur, the aromatic ring being attacked must be "activated" with electron-withdrawing substituents. libretexts.org

A more direct, related method involves the nucleophilic substitution on an unprotected ortho-fluorobenzoic acid with a potent carbon nucleophile, such as an organolithium or Grignard reagent. researchgate.net This type of reaction proceeds via a nucleophilic addition-elimination mechanism, effectively displacing the fluoro group to form a new carbon-carbon bond. In a hypothetical synthesis for the target molecule, one could envision the reaction of 2-fluorobenzoic acid with a Grignard or organolithium reagent derived from 3-fluoro-4-methylbenzyl bromide. This approach directly forms the desired benzyl-benzoic acid linkage.

The table below outlines a representative SNAr-type reaction for C-C bond formation.

Reaction TypeAromatic SubstrateNucleophileKey ConditionsProduct Type
SNAr (C-C Coupling)2-Fluorobenzoic Acid3-Fluoro-4-methylbenzylmagnesium bromideAnhydrous THF, low temperature2-Substituted benzoic acid

It is crucial that for a successful SNAr reaction, the aryl halide must be activated by electron-withdrawing groups. In cases like p-chloronitrobenzene, the reaction with hydroxide (B78521) proceeds because the nitro group stabilizes the anionic intermediate. libretexts.org For substrates lacking strong activation, the conditions required are often harsh, and alternative coupling strategies (e.g., palladium-catalyzed cross-couplings) are generally preferred.

Carboxylic Acid Group Introduction and Manipulation

One of the most common and effective methods is the carboxylation of an organometallic intermediate . This typically involves the reaction of an organolithium or Grignard reagent with carbon dioxide (CO2), which serves as the carboxyl group source. For instance, a synthetic route could begin with a halogenated precursor, such as 2-bromo-(3-fluoro-4-methylbenzyl)benzene. This intermediate would first be converted to its corresponding organolithium reagent using an alkyl lithium base (e.g., n-butyllithium) at low temperatures. Subsequent quenching of this highly reactive species with solid carbon dioxide (dry ice) followed by an acidic workup yields the desired carboxylic acid. guidechem.com A similar strategy is employed in the synthesis of 2-fluoro-4-methylbenzoic acid from 4-bromo-3-fluorotoluene. guidechem.com

Another viable method is the oxidation of a suitable precursor . If the synthetic pathway generates a molecule with a benzyl group or a formyl (aldehyde) group at the desired position, these can be oxidized to a carboxylic acid. For example, the oxidation of an aldehyde to a carboxylic acid can be achieved with high efficiency using reagents like sodium chlorite (B76162) (NaClO2) in the presence of a chlorine scavenger. nih.gov The oxidation of an alkyl group, such as a methyl group, directly attached to the aromatic ring requires stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid, and the reaction conditions must be carefully controlled to avoid degradation of the molecule.

Once introduced, the carboxylic acid group can be manipulated to form various derivatives. For example, it can undergo esterification by reacting with an alcohol under acidic conditions, or be converted to an amide via an acid chloride intermediate, typically formed using thionyl chloride (SOCl2). guidechem.com

Principles of Green Chemistry in Synthetic Pathway Design

Applying the principles of green chemistry to the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes. nih.gov The goal is to minimize waste, reduce the use of hazardous substances, improve energy efficiency, and utilize renewable resources where possible. nih.govwjpmr.com

Prevention of Waste: Synthetic routes should be designed to generate minimal waste. This can be achieved by selecting reactions with high yields and minimal byproducts.

Atom Economy: Reactions should be designed to maximize the incorporation of all materials used in the process into the final product. The carboxylation of a Grignard reagent with CO2, for example, exhibits good atom economy as the majority of the atoms from the reactants are incorporated into the product.

Less Hazardous Chemical Synthesis: Whenever practicable, synthetic methods should use and generate substances that possess little or no toxicity to human health and the environment. This involves avoiding toxic solvents, heavy metal catalysts where possible, and hazardous reagents.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. If a solvent is needed, greener alternatives such as water, ethanol, or supercritical CO2 are preferred over halogenated hydrocarbons or volatile organic compounds. Recent advances in mechanochemistry, where reactions are carried out by milling solids together, can eliminate the need for bulk solvents entirely. rsc.org

Design for Energy Efficiency: Energy requirements should be minimized. Syntheses that can be conducted at ambient temperature and pressure are preferred. Microwave-assisted synthesis is one technique that can significantly reduce reaction times and energy consumption compared to conventional heating. wjpmr.comatiner.gr

The table below summarizes how green chemistry principles could be applied to a hypothetical synthesis.

Green Chemistry PrincipleApplication in Synthesis of this compound
Atom Economy Utilize addition reactions like carboxylation with CO2, which have inherently high atom economy.
Safer Solvents Replace hazardous solvents like benzene (B151609) or chlorinated hydrocarbons with greener alternatives like 2-methyl-THF or cyclopentyl methyl ether.
Energy Efficiency Explore microwave-assisted or mechanochemical reaction conditions to reduce energy consumption and reaction times. nih.gov
Use of Renewable Feedstocks Utilize CO2 as a C1 feedstock for the carboxyl group, which can be considered a renewable resource. nih.gov
Reduce Derivatives Design the synthesis to avoid the use of protecting groups for the carboxylic acid or other functional groups, thus reducing the number of steps and waste.

By integrating these principles, chemists can design synthetic pathways for this compound that are not only efficient and high-yielding but also environmentally sustainable.

Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms of 2 3 Fluoro 4 Methylbenzyl Benzoic Acid

Reactivity at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, enabling the synthesis of a variety of derivatives and facilitating carbon-carbon and carbon-heteroatom bond formation through decarboxylative strategies.

Derivatization Reactions (e.g., esterification, amidation)

The carboxylic acid functionality of 2-(3-fluoro-4-methylbenzyl)benzoic acid readily undergoes classic derivatization reactions such as esterification and amidation. These transformations are fundamental in altering the compound's physical and chemical properties.

Esterification can be achieved under standard acid-catalyzed conditions. For instance, reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid yields the corresponding ester. While specific studies on this compound are not extensively documented in readily available literature, the esterification of structurally similar fluorinated aromatic carboxylic acids is well-established. For example, various fluorobenzoic acids have been successfully esterified with methanol (B129727) using heterogeneous catalysts.

Amidation , the formation of an amide bond, is another key derivatization. This is typically accomplished by activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with an amine. Direct condensation of carboxylic acids and amines can also be achieved using coupling agents. The synthesis of a series of benzoic acid amide derivatives by conjugating benzoic acid with amino acid esters highlights the general applicability of these methods.

Reaction Type Reagents and Conditions Product Type
EsterificationAlcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄)Ester
Amidation1. Thionyl Chloride (SOCl₂) or Oxalyl Chloride; 2. AmineAmide
Amidation (Direct)Amine, Coupling Agent (e.g., DCC, EDC)Amide

Decarboxylative Functionalizations (e.g., C(sp²)-C(sp³) cross-coupling, C(sp²)-N formation)

Decarboxylative coupling reactions have emerged as powerful tools in organic synthesis, utilizing carboxylic acids as readily available and stable aryl sources. These methods offer an alternative to traditional cross-coupling reactions that often require the pre-synthesis of organometallic reagents.

C(sp²)-C(sp³) cross-coupling reactions involving the decarboxylation of benzoic acids are often catalyzed by transition metals like palladium. nih.gov While direct decarboxylative coupling of this compound itself is not explicitly detailed, related palladium-catalyzed decarboxylative cross-coupling reactions of heteroaromatic carboxylic acids with aryl halides have been extensively studied. researchgate.net These reactions typically proceed via the formation of an organopalladium intermediate followed by reductive elimination to form the new C-C bond. wikipedia.org A notable example is the palladium-catalyzed decarboxylative cross-coupling of acyl chlorides with potassium perfluorobenzoates to afford unsymmetrical biaryls, showcasing a simultaneous decarbonylation and decarboxylation process. rsc.org

C(sp²)-N formation through decarboxylation represents a modern approach to synthesizing aryl amines. This transformation can be achieved through various catalytic systems, often involving a Curtius-type rearrangement of an acyl azide (B81097) intermediate generated in situ from the carboxylic acid.

Functionalization Catalyst/Reagents Bond Formed General Scheme
C(sp²)-C(sp³) Cross-CouplingPalladium Catalyst, Aryl HalideC(aryl)-C(aryl)Ar-COOH + Ar'-X → Ar-Ar' + CO₂ + HX
C(sp²)-N FormationTransition Metal Catalyst, Nitrogen SourceC(aryl)-NAr-COOH + "N" source → Ar-NHR + CO₂

Reactivity of the Fluoroaromatic Ring

The 3-fluoro-4-methylbenzyl moiety possesses a unique electronic profile that influences its susceptibility to both nucleophilic and electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr) Investigations on the Fluorinated Phenyl Moiety

Aromatic rings are generally electron-rich and thus not prone to attack by nucleophiles. However, the presence of electron-withdrawing groups can render the ring susceptible to nucleophilic aromatic substitution (SNAr). In the case of the 3-fluoro-4-methylbenzyl group, the fluorine atom itself is strongly electron-withdrawing. This electronic effect, however, is not typically sufficient on its own to activate the ring for SNAr. For SNAr to occur readily, strong electron-withdrawing groups, such as a nitro group, are usually required to be positioned ortho or para to the leaving group (in this case, the fluoride). nih.gov

While there are no specific studies detailing SNAr reactions on this compound, research on related fluoro-aromatic compounds provides insight. For instance, polyvinylamine can be functionalized through nucleophilic substitution with 4-fluoro-substituted aromatic compounds that contain a substituent with a negative mesomeric effect in the ortho and/or para position. researchgate.net The reactivity in SNAr reactions is highly dependent on the nature of the nucleophile and the reaction conditions.

Electrophilic Aromatic Substitution (EAS) Patterns

Electrophilic aromatic substitution is a hallmark reaction of benzene (B151609) and its derivatives. The regiochemical outcome of such reactions on a substituted benzene ring is governed by the electronic properties of the existing substituents. In this compound, the unsubstituted benzoic acid ring is the primary site for EAS. This ring bears two substituents: a carboxylic acid group and a 3-fluoro-4-methylbenzyl group.

The carboxylic acid group is a deactivating, meta-directing group. quora.comdoubtnut.com This is due to its electron-withdrawing inductive and resonance effects, which decrease the electron density of the aromatic ring and destabilize the arenium ion intermediate at the ortho and para positions.

The 2-(3-fluoro-4-methylbenzyl) group is an alkyl group attached to the ring, which is generally considered an activating, ortho-, para-directing group. savemyexams.com The activating nature stems from the electron-donating inductive effect of the alkyl chain.

When both an activating/ortho-, para-directing group and a deactivating/meta-directing group are present on a benzene ring, the position of the incoming electrophile is primarily controlled by the more powerfully activating group. However, in this specific molecule, the directing effects are on the same ring. The carboxylic acid at position 1 will direct incoming electrophiles to the meta positions (positions 3 and 5). The benzyl (B1604629) group at position 2 is an ortho-, para-director. Its para position is position 5, and its ortho positions are 1 (already substituted) and 3. Therefore, both groups direct towards positions 3 and 5. Steric hindrance from the bulky benzyl group might favor substitution at the less hindered position 5.

Reactivity of the Benzylic Methylene (B1212753) and Methyl Groups

The benzylic methylene bridge and the methyl group on the fluoroaromatic ring are also susceptible to specific chemical transformations, particularly oxidation and radical halogenation.

The benzylic methylene group (the -CH₂- connecting the two rings) is activated due to its proximity to both aromatic systems. This position is prone to oxidation to a carbonyl group (ketone) under various oxidizing conditions. beilstein-journals.org Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromic acid. libretexts.orglibretexts.org The reaction proceeds via the formation of a benzylic radical or cation, which is stabilized by resonance with the adjacent aromatic rings.

The methyl group on the fluoroaromatic ring can undergo free-radical halogenation, typically with N-bromosuccinimide (NBS) in the presence of a radical initiator, to introduce a halogen atom at the benzylic position. wikipedia.orglscollege.ac.inlibretexts.orgyoutube.com This benzylic halide can then serve as a precursor for a variety of other functional groups through nucleophilic substitution reactions.

Functional Group Reaction Type Reagents and Conditions Product
Benzylic MethyleneOxidationKMnO₄, H⁺, heat or CrO₃, H₂SO₄Ketone
Methyl GroupFree-Radical HalogenationN-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN)Benzylic Bromide

Selective Oxidation and Reduction Reactions

Oxidation:

The benzylic methylene group (-CH₂-) is the most susceptible site for oxidation. Under controlled conditions, selective oxidation can lead to the formation of a ketone, 2-(3-fluoro-4-methylbenzoyl)benzoic acid. More vigorous oxidation can cleave the C-C bond, leading to the formation of benzoic acid and 3-fluoro-4-methylbenzoic acid. Common oxidizing agents for benzylic oxidation include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄). masterorganicchemistry.com The reaction proceeds via a radical mechanism, where the initial step is the homolytic cleavage of a benzylic C-H bond. masterorganicchemistry.com Recent advancements in catalysis have explored the use of metal-catalyzed systems, such as those involving copper, cobalt, and manganese, often in the presence of peroxides like tert-butyl hydroperoxide (TBHP), for more selective benzylic oxidations under milder conditions. mdpi.com Photocatalytic methods using air or oxygen as the oxidant also represent a greener approach to benzylic oxidation. rsc.org

The methyl group on the fluorinated ring can also be oxidized to a carboxylic acid under harsh conditions, although the benzylic methylene is generally more reactive.

Reduction:

The carboxylic acid group is the primary site for reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol, yielding (2-(3-fluoro-4-methylbenzyl)phenyl)methanol. This reaction typically proceeds in an anhydrous ethereal solvent. cutm.ac.in Borane (BH₃) in tetrahydrofuran (B95107) (THF) is another effective reagent for this transformation and may offer better selectivity in the presence of other reducible functional groups. cutm.ac.in

The aromatic rings are generally resistant to reduction under these conditions. Catalytic hydrogenation at high pressure and temperature would be required to reduce the aromatic rings, a transformation not typically classified as selective. The electrochemical reduction of benzoic acids has also been studied, often proceeding through a mechanism involving the dissociation of the acid before electron transfer. acs.orgresearchgate.net

Reaction TypeReagents and ConditionsExpected Product
Benzylic Oxidation KMnO₄ or H₂CrO₄, heat2-(3-Fluoro-4-methylbenzoyl)benzoic acid
Carboxylic Acid Reduction 1. LiAlH₄, dry ether 2. H₃O⁺(2-(3-Fluoro-4-methylbenzyl)phenyl)methanol

Benzylic Functionalization Strategies

The benzylic position is amenable to various functionalization strategies, primarily through radical-mediated pathways.

Halogenation:

Benzylic bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). This reaction would yield 2-(bromo(3-fluoro-4-methylphenyl)methyl)benzoic acid. The mechanism involves the formation of a resonance-stabilized benzylic radical, which then reacts with bromine. masterorganicchemistry.com Similarly, benzylic C–H fluorination can be achieved through radical fluorination techniques, for instance, using Selectfluor in combination with a photocatalyst. nih.gov

C-H Functionalization:

Direct C-H functionalization of the benzylic position represents a modern and efficient approach to introduce new functional groups. These methods often employ transition metal catalysts that can activate the C-H bond. For instance, palladium-catalyzed C-H fluorination has been reported for related systems. nih.gov Copper-catalyzed radical relay mechanisms have also been developed for the synthesis of benzyl fluorides. nih.gov The functionalization of diarylmethanes, a class of compounds to which this compound belongs, has been explored using various catalytic systems, including copper-catalyzed oxidations. nih.gov

Mechanistic Studies and Kinetic Analysis of Key Transformations

Benzylic Oxidation: The mechanism of benzylic oxidation with reagents like KMnO₄ is understood to proceed through a hydrogen atom transfer (HAT) to form a benzylic radical. masterorganicchemistry.com Subsequent steps involve the reaction of this radical with the oxidant. Kinetic studies of benzylic oxidations often reveal the C-H bond-breaking step to be rate-determining. researchgate.net

Esterification: The esterification of the carboxylic acid group, typically under acidic catalysis, follows a well-established nucleophilic acyl substitution mechanism. Kinetic studies of benzoic acid esterification have shown the reaction to often be first order with respect to the benzoic acid. dnu.dp.uatandfonline.combohrium.comresearchgate.net The reaction rate is influenced by the concentration of the alcohol and the catalyst, as well as the temperature. tandfonline.combohrium.comresearchgate.net Kinetic analysis can be a valuable tool for optimizing reaction conditions. acs.org

Catalytic Systems for Tailored Reactivity (e.g., metallaphotoredox catalysis)

Modern catalytic systems offer pathways for highly selective and efficient transformations that would be difficult to achieve with classical reagents.

Metallaphotoredox Catalysis: This approach merges transition metal catalysis with photoredox catalysis, enabling novel reaction pathways. beilstein-journals.orgosti.gov For this compound, metallaphotoredox catalysis could be employed for C-H functionalization of the benzylic position under mild conditions. researchgate.netacs.org For example, a photocatalyst can generate a radical at the benzylic position via hydrogen atom transfer, which is then intercepted by a transition metal catalyst to form a new C-C or C-heteroatom bond. researchgate.net This dual catalytic approach has been successfully applied to the synthesis of various complex molecules. beilstein-journals.orgrsc.org

The table below summarizes some potential catalytic transformations for this compound based on established methodologies for similar substrates.

TransformationCatalytic SystemPotential Product
Benzylic C-H Arylation Pd catalyst + Photocatalyst (e.g., Ru or Ir complex) + Arylating agent2-(Aryl(3-fluoro-4-methylphenyl)methyl)benzoic acid
Benzylic C-H Fluorination Cu catalyst + Fluorinating agent (e.g., NFSI)2-(Fluoro(3-fluoro-4-methylphenyl)methyl)benzoic acid
Benzylic C-H Oxidation CuCl₂/BQC + TBHP2-(3-Fluoro-4-methylbenzoyl)benzoic acid

Advanced Spectroscopic Characterization and Structural Elucidation of 2 3 Fluoro 4 Methylbenzyl Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. A complete NMR analysis of 2-(3-Fluoro-4-methylbenzyl)benzoic acid would involve a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional techniques to assign all proton and carbon signals and to understand the spatial relationships between atoms.

Proton (¹H) and Carbon (¹³C) NMR

The ¹H NMR spectrum of this compound would provide crucial information about the number of different types of protons and their neighboring environments. The aromatic region would be expected to show complex splitting patterns due to the presence of two substituted benzene (B151609) rings. The protons on the benzoic acid ring and the 3-fluoro-4-methylbenzyl ring would exhibit distinct chemical shifts and coupling constants. The benzylic methylene (B1212753) protons (CH₂) would likely appear as a singlet, while the methyl protons (CH₃) would also present as a singlet.

The ¹³C NMR spectrum would reveal the number of unique carbon environments. The spectrum would be characterized by signals for the carboxylic acid carbon, the aromatic carbons, the benzylic carbon, and the methyl carbon. The carbon atoms attached to the fluorine would show a characteristic splitting (¹JCF), and carbons two or three bonds away may also exhibit smaller C-F coupling constants (²JCF, ³JCF).

For comparison, the related compound, 2-fluoro-3-methylbenzoic acid, in CD₃OD, shows aromatic proton signals at δ = 7.71 (td, J = 7.5 Hz, J = 1.5 Hz, 1H), 7.41 (t, J = 6.0 Hz, 1H), and 7.11 (t, J = 7.5 Hz, 1H), with the methyl proton signal appearing at δ = 2.28 (d, J = 2.5 Hz, 3H). arkat-usa.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
COOH > 10 br s
Aromatic (Benzoic acid ring) 7.2 - 8.2 m
Aromatic (Benzyl ring) 6.8 - 7.2 m
CH₂ (Benzylic) ~ 4.0 s
CH₃ (Methyl) ~ 2.2 s

This table is predictive and actual experimental values may vary.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C=O (Carboxylic acid) 165 - 175
Aromatic C-F 158 - 165 (d, ¹JCF)
Aromatic C 120 - 145
CH₂ (Benzylic) 35 - 45
CH₃ (Methyl) 15 - 25

This table is predictive and actual experimental values may vary.

Fluorine (¹⁹F) NMR for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be indicative of the electronic nature of the substituted aromatic ring. Furthermore, coupling between the fluorine atom and nearby protons (nJHF) would provide valuable structural information. For instance, the ¹⁹F NMR spectrum of 2-fluoro-3-methylbenzoic acid shows a signal at δ = -114.82 ppm (referenced to CFCl₃). arkat-usa.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for the definitive assignment of complex molecular structures.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the two aromatic rings, helping to assign adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It would be critical for establishing the connectivity between the benzoic acid ring, the benzylic methylene group, and the 3-fluoro-4-methylbenzyl ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. For this compound (C₁₅H₁₃FO₂), the expected exact mass would be calculated and compared to the experimentally determined value with a high degree of accuracy (typically within 5 ppm). This would confirm the molecular formula and rule out other potential elemental compositions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule and are excellent for identifying characteristic functional groups.

The IR spectrum of this compound would be expected to show:

A broad O-H stretching band for the carboxylic acid group around 2500-3300 cm⁻¹.

A strong C=O stretching vibration for the carboxylic acid carbonyl group around 1700 cm⁻¹.

C-H stretching vibrations for the aromatic and methyl groups around 2850-3100 cm⁻¹.

C=C stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region.

A C-F stretching vibration, typically in the 1000-1300 cm⁻¹ region.

The Raman spectrum would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

X-ray Crystallography for Solid-State Molecular Architecture

Table 3: Summary of Spectroscopic Techniques and Expected Information

Technique Information Obtained
¹H NMR Proton environments, coupling networks
¹³C NMR Carbon environments, C-F coupling
¹⁹F NMR Fluorine chemical environment
2D NMR (COSY, HSQC, HMBC) Connectivity of atoms, structural backbone
HRMS Accurate mass and molecular formula
IR and Raman Spectroscopy Identification of functional groups

UV-Vis Spectroscopy for Electronic Transitions

The benzoic acid chromophore itself typically exhibits two characteristic π→π* absorption bands. spcmc.ac.in The first is a strong band, often referred to as the E2 or B-band, which appears around 230 nm. sielc.comrsc.orgresearchgate.net A second, weaker, and more structured band, known as the B-band or C-band, is observed at longer wavelengths, typically around 270-280 nm. rsc.org These transitions arise from excitations within the benzene ring, perturbed by the carboxyl group.

The 3-fluoro-4-methylphenyl moiety is a substituted benzene ring. Substituents on the benzene ring can modify the energy and intensity of its characteristic absorption bands (~184 nm, ~204 nm, and ~256 nm). spcmc.ac.instackexchange.com Both the fluoro and methyl groups are considered auxochromes. They typically cause minor bathochromic (red) shifts and hyperchromic (increased intensity) effects on the benzene bands. For comparison, toluene (B28343) displays an absorption maximum around 269 nm, while fluorobenzene (B45895) absorbs at approximately 266 nm. starna.comaatbio.com

Therefore, the composite spectrum of this compound is predicted to show a strong absorption maximum in the 230-240 nm range, dominated by the benzoic acid moiety. A weaker, likely structured absorption band is expected in the 260-280 nm region, resulting from the overlapping contributions of both the benzoic acid and the substituted phenyl rings.

Table 1: Typical UV Absorption Maxima (λmax) of Constituent Chromophores

CompoundAbsorption Band 1 (λmax)Absorption Band 2 (λmax)Transition Type
Benzene~204 nm (E2-band)~256 nm (B-band)π→π
Benzoic Acid~230 nm~274 nmπ→π
Toluene-~269 nmπ→π
Fluorobenzene-~266 nmπ→π

Chiroptical Spectroscopies (e.g., ECD, VCD) for Stereochemical Characterization

Chiroptical spectroscopies are essential for determining the absolute configuration and solution-state conformation of chiral molecules. The parent compound, this compound, is achiral and therefore does not produce a signal in Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD) spectroscopy. However, these techniques would be indispensable for characterizing its chiral derivatives.

Chirality could be introduced into the molecular framework through several synthetic strategies, such as:

Introducing a stereocenter: Substitution at the methylene bridge (e.g., creating a chiral diarylmethane) would generate a chiral molecule.

Creating Atropisomers: Introducing sufficiently bulky substituents at the positions ortho to the benzyl-ring bond can hinder free rotation, leading to the existence of stable, non-interconverting rotational isomers known as atropisomers. researchgate.netrsc.org These molecules are chiral due to restricted rotation around a single bond.

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region, providing information about the spatial arrangement of chromophores. For a chiral derivative of this compound, particularly an atropisomeric one, the two aromatic rings would be held in a fixed, twisted orientation. This can lead to through-space electronic interactions between the π-systems of the two rings.

This interaction, known as exciton (B1674681) coupling, gives rise to characteristic ECD signals (Cotton effects). The sign of the exciton couplet in the ECD spectrum can be directly related to the helicity (P for right-handed or M for left-handed twist) of the biaryl system. nih.gov By comparing the experimental ECD spectrum with results from time-dependent density functional theory (TD-DFT) calculations, the absolute configuration of the chiral derivative can be unambiguously assigned. nih.govresearchgate.net

Vibrational Circular Dichroism (VCD)

VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the mid-infrared region. wikipedia.org It provides a detailed fingerprint of the three-dimensional structure of a chiral molecule in solution, as every vibrational mode can potentially exhibit a VCD signal. wikipedia.org

Table 2: Application of Chiroptical Spectroscopies to Chiral Derivatives

TechniquePrincipleInformation ObtainedSpecific Application
Electronic Circular Dichroism (ECD) Differential absorption of circularly polarized UV-Vis light by chromophores.Absolute configuration, conformation, electronic interactions between chromophores.Determination of atropisomeric helicity (P/M) via exciton coupling between the two aromatic rings.
Vibrational Circular Dichroism (VCD) Differential absorption of circularly polarized infrared light by vibrational modes.Absolute configuration, detailed solution-state conformation of the entire molecule.Probing the chiral environment around specific functional groups (e.g., C=O of the carboxylic acid) to assign the absolute stereochemistry.

Computational Chemistry and Theoretical Investigations of 2 3 Fluoro 4 Methylbenzyl Benzoic Acid

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) stands as a cornerstone in the computational analysis of molecular systems, offering a balance between accuracy and computational cost. For 2-(3-fluoro-4-methylbenzyl)benzoic acid, DFT calculations are instrumental in predicting its fundamental chemical and physical behaviors.

Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in this compound is crucial for its properties and interactions. Geometry optimization using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), allows for the determination of the most stable conformation of the molecule. researchgate.net The conformational landscape of this molecule is primarily defined by the torsional angles associated with the benzyl (B1604629) and carboxylic acid groups.

The rotation around the C-C single bond connecting the benzyl group to the benzoic acid moiety and the rotation of the carboxylic acid group relative to its benzene (B151609) ring give rise to various conformers. For similar benzoic acid derivatives, it has been observed that the carboxylic acid group may be twisted with respect to the plane of the benzene ring. nih.gov In related fluoro-substituted benzoic acids, different stable conformers have been identified, with their relative energies depending on intramolecular interactions. researchgate.net For this compound, the presence of the bulky benzyl group at the ortho position likely influences the orientation of the carboxylic acid group.

ParameterDescriptionExpected Trend
Dihedral Angle (C-C-C-O of COOH)Rotation of the carboxylic acid groupNon-planar due to steric hindrance from the ortho-benzyl group.
Dihedral Angle (C-C-CH2-C)Rotation of the benzyl groupMultiple low-energy conformers possible.
Bond Lengths and AnglesIntramolecular distances and anglesGenerally in good agreement with experimental data for similar compounds. researchgate.net

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. youtube.comlibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. malayajournal.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic rings, particularly the 4-methylbenzyl moiety due to the electron-donating nature of the methyl group. The LUMO, conversely, is likely to be distributed over the electron-withdrawing carboxylic acid group and the fluorinated benzene ring. A smaller HOMO-LUMO gap suggests higher reactivity. malayajournal.org

OrbitalEnergy (eV) - HypotheticalPrimary LocalizationChemical Implication
HOMO-6.54-methylbenzyl ringSite for electrophilic attack (electron donor). malayajournal.org
LUMO-1.8Benzoic acid moiety and 3-fluorobenzyl ringSite for nucleophilic attack (electron acceptor). malayajournal.org
Energy Gap (ΔE)4.7-Indicates moderate chemical stability.

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations are a powerful tool for predicting spectroscopic parameters, which can aid in the structural elucidation and characterization of molecules.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). mdpi.com The calculated shifts, when compared to experimental data, can confirm the proposed molecular structure. For this compound, the chemical shifts would be influenced by the electronic environment of each nucleus, with the fluorine atom and carboxylic acid group causing characteristic shifts in their vicinity.

Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be computed from the second derivatives of the energy with respect to the atomic coordinates. scirp.org The calculated frequencies and intensities can be compared with experimental spectra to identify characteristic vibrational modes of the functional groups, such as the C=O and O-H stretching of the carboxylic acid, and the C-F stretching of the fluorinated ring.

Spectroscopic ParameterComputational MethodExpected Key Features
¹H NMR Chemical ShiftsDFT/GIAODistinct signals for aromatic protons, methyl protons, methylene (B1212753) protons, and the acidic proton of the COOH group.
¹³C NMR Chemical ShiftsDFT/GIAOCharacteristic peaks for the carbonyl carbon, aromatic carbons (with splitting due to fluorine coupling), methyl carbon, and methylene carbon.
Vibrational Frequencies (IR/Raman)DFT (e.g., B3LYP/6-311++G(d,p))Strong C=O stretching band, broad O-H stretching band, C-F stretching, and aromatic C-H and C=C stretching modes. scirp.org

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling is essential for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For this compound, this could involve studying reactions such as esterification of the carboxylic acid group or electrophilic aromatic substitution on one of the benzene rings. By mapping the potential energy surface, the lowest energy reaction pathway can be identified, providing a deeper understanding of the reaction kinetics and thermodynamics.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. dergipark.org.trresearchgate.net The MEP map displays regions of different electrostatic potential on the molecular surface, typically color-coded.

For this compound, the MEP surface would show:

Negative Potential (Red/Yellow): Regions of high electron density, which are susceptible to electrophilic attack. These are expected around the oxygen atoms of the carboxylic acid group and the fluorine atom. semanticscholar.org

Positive Potential (Blue): Regions of low electron density, which are prone to nucleophilic attack. These are anticipated around the acidic hydrogen of the carboxylic acid group and the hydrogen atoms of the aromatic rings. semanticscholar.org

The MEP surface provides a visual representation of the molecule's reactivity, complementing the insights gained from FMO analysis. malayajournal.org

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure and stability of molecules. NCI analysis, based on the electron density and its derivatives, helps to identify and visualize these weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions. nih.gov

In this compound, NCI analysis could reveal:

Intramolecular Hydrogen Bonding: Potential weak hydrogen bonding between the carboxylic acid group and the fluorine atom or the π-system of the benzyl ring, which would influence the conformational preference.

Prediction of Acidity (pKa) and Related Physicochemical Descriptors

The acidity, represented by the pKa value, of this compound is a critical parameter influencing its behavior in various chemical and biological systems. Computational chemistry provides powerful tools to predict this and other key physicochemical descriptors, offering insights into the molecule's potential interactions and properties without the need for empirical measurement. Advanced software and web-based platforms employ sophisticated algorithms, including quantitative structure-property relationship (QSPR) models, to estimate these values based on the compound's two-dimensional structure.

Various computational tools are available for the prediction of pKa and other physicochemical properties. Platforms such as ACD/Labs and ChemAxon utilize large databases of experimental data to build their predictive models. These models often rely on fragment-based approaches and take into account the electronic and steric effects of different functional groups within a molecule. Similarly, web-based tools like SwissADME provide rapid predictions for a suite of physicochemical descriptors that are crucial in medicinal chemistry and drug discovery.

The predicted physicochemical properties for this compound, as calculated by widely used computational models, are summarized in the tables below. These descriptors are fundamental to understanding the molecule's behavior in different environments.

Table 1: Predicted Physicochemical Properties of this compound
DescriptorPredicted Value
Molecular FormulaC15H13FO2
Molecular Weight244.26 g/mol
Topological Polar Surface Area (TPSA)37.3 Ų
Consensus Log P (Lipophilicity)3.85
Number of Hydrogen Bond Acceptors2
Number of Hydrogen Bond Donors1
Number of Rotatable Bonds3
Table 2: Predicted Acidity (pKa) of this compound
Ionizable GroupPredicted pKa
Carboxylic Acid~4.0 - 4.5

It is important to note that these are in silico predictions and carry a degree of uncertainty. The accuracy of these predictions depends on the algorithm used and the similarity of the query molecule to the compounds in the training set of the model. However, they provide a valuable and immediate estimation of the compound's physicochemical profile.

Diversification and Derivatization Strategies for 2 3 Fluoro 4 Methylbenzyl Benzoic Acid Analogues

Systematic Modification of the Carboxylic Acid Functionality (e.g., amides, esters, acyl halides)

The carboxylic acid group is a primary site for derivatization, allowing for the synthesis of a wide array of functional analogues. These modifications can significantly alter the compound's polarity, hydrogen bonding capability, and chemical reactivity.

Standard organic synthesis protocols can be employed for these transformations. For instance, the conversion to an acyl halide , typically an acyl chloride, can be achieved by reacting the parent carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl halide is a highly reactive intermediate, serving as a precursor for the synthesis of esters and amides.

Esterification can be performed through Fischer esterification, reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Alternatively, esters can be synthesized from the acyl halide by reaction with an appropriate alcohol, often in the presence of a non-nucleophilic base.

Amide formation is readily achieved by reacting the acyl halide with a primary or secondary amine. This reaction is typically robust and provides a straightforward method to introduce a diverse range of substituents, thereby modulating the molecule's properties.

Illustrative Derivatization of the Carboxylic Acid Group

Derivative Class General Structure Potential Reagents Key Property Change
Acyl Halides R-CO-X (X=Cl, Br) SOCl₂, (COCl)₂ Increased reactivity
Esters R-CO-OR' R'OH, H⁺ catalyst Increased lipophilicity

Exploration of Substituent Effects on the Aromatic Rings

Modification of the aromatic rings through the introduction of various substituents can profoundly influence the electronic properties and steric profile of the molecule.

The introduction of additional halogen atoms (F, Cl, Br, I) onto either of the two aromatic rings can be achieved through electrophilic aromatic substitution reactions. The position of substitution will be directed by the existing substituents. The fluorine and methyl groups on one ring and the benzylbenzoic acid moiety on the other will influence the regioselectivity of these reactions. Halogenation can impact the molecule's lipophilicity and its ability to participate in halogen bonding, which can be a significant interaction in biological systems.

The existing methyl group can be modified, or additional alkyl or aryl groups can be introduced. For example, the methyl group could be functionalized through free-radical halogenation followed by nucleophilic substitution. Furthermore, cross-coupling reactions, such as Suzuki or Stille couplings, could be employed to introduce new aryl or alkyl groups, provided a suitable handle (e.g., a halogen) is first installed on one of the aromatic rings. These modifications can alter the molecule's size, shape, and lipophilicity.

Predicted Effects of Aromatic Ring Substitution

Substituent Position Expected Electronic Effect Potential Impact on Acidity of Benzoic Acid
-Cl ortho to COOH Electron-withdrawing Increase
-NO₂ para to COOH Strongly electron-withdrawing Significant increase
-OCH₃ para to COOH Electron-donating Decrease

Isosteric and Bioisosteric Replacements within the Molecular Framework

Isosteric and bioisosteric replacements involve substituting a functional group with another that has similar steric and/or electronic properties. This strategy is widely used in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. For 2-(3-fluoro-4-methylbenzyl)benzoic acid, the carboxylic acid group could be replaced with bioisosteres such as a tetrazole, a hydroxamic acid, or a sulfonamide. These replacements can maintain or improve biological interactions while potentially altering properties like acidity and metabolic stability. Similarly, the fluoro or methyl groups could be replaced with other small substituents to fine-tune the molecule's properties.

Synthesis of Macromolecular Conjugates and Hybrid Materials

The carboxylic acid functionality provides a convenient attachment point for conjugating the molecule to macromolecules such as polymers, peptides, or nanoparticles. This can be achieved by forming an amide or ester linkage. Such conjugates could be designed for applications in drug delivery, where the macromolecule acts as a carrier, or in the development of new materials with specific properties imparted by the small molecule.

Development of Precursors for Catalyst or Ligand Scaffolds

The bifunctional nature of this compound, with its distinct aromatic domains and a reactive carboxylic acid, makes it an interesting candidate for the development of precursors for catalysts or ligands. The carboxylic acid can be used to anchor the molecule to a solid support or a metal center. Further functionalization of the aromatic rings could introduce coordinating groups, leading to the formation of novel ligands for transition metal catalysis. The specific substitution pattern could be tailored to create chiral ligands for asymmetric catalysis.

Advanced Research Applications of 2 3 Fluoro 4 Methylbenzyl Benzoic Acid in Chemical Science

Role as a Privileged Scaffold in Organic Synthesis

The structural foundation of 2-(3-Fluoro-4-methylbenzyl)benzoic acid belongs to the diarylmethane (DAM) class. Diarylmethanes are widely regarded as privileged scaffolds in medicinal chemistry due to their presence in numerous pharmaceutical agents and their association with a wide range of biological activities. mdpi.comnih.gov The unique structural, chemical, and physical properties of the DAM framework make it a cornerstone in the design of molecules for pharmaceutical, agrochemical, and material sciences. mdpi.comnih.govnih.gov

Versatile Building Block for Complex Molecules

This compound serves as an exemplary building block for constructing more complex molecular entities. Its utility stems from the presence of multiple reactive sites that can be selectively modified. The diarylmethane scaffold itself is noted for the reactivity of its benzylic CH2 group, which can be readily functionalized to create more elaborate structures, such as triarylmethanes. nih.gov

The key functional groups of the molecule offer distinct pathways for synthetic elaboration:

Carboxylic Acid Group: This group can undergo a wide array of classic transformations, including reduction to an alcohol, conversion to esters, amides, or acid chlorides. These reactions are fundamental for integrating the molecule into larger systems, such as in the synthesis of active pharmaceutical ingredients (APIs).

Aromatic Rings: Both phenyl rings can be subjected to electrophilic substitution reactions, allowing for the introduction of additional functional groups that can modulate the molecule's properties.

Benzylic Bridge: The methylene (B1212753) (CH2) group is a key site for functionalization, enabling the transformation of the C-H bond into new C-C or C-X (where X is a heteroatom) bonds. nih.gov

Precursor for Advanced Fluorinated Chemical Entities

The incorporation of fluorine into organic molecules is a critical strategy in modern drug discovery and materials science. Fluorine atoms can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. smolecule.com this compound is a valuable precursor for advanced fluorinated compounds, combining the privileged diarylmethane scaffold with the strategic placement of a fluorine atom.

Fluorinated benzoic acid derivatives are established as important intermediates for APIs and are subjects of significant research in medicinal and biochemistry. ossila.comossila.com The presence of both a fluorine atom and a trifluoromethyl group in related building blocks has been shown to improve agonistic activity at G protein-coupled receptors through halogen bonding interactions. ossila.com This highlights the potential of the fluoro-substituted ring in this compound to participate in specific, non-covalent interactions that can enhance molecular recognition processes.

Applications in Chemical Probe and Molecular Tool Development

While specific examples are not extensively documented in public literature, the structure of this compound is well-suited for the development of chemical probes and molecular tools. These are specialized molecules designed to study biological systems. The diarylmethane scaffold is a component of molecules designed to interact with biological targets, such as those investigated for targeting colorectal cancer. mdpi.comnih.gov

The functional components of this compound lend themselves to probe design:

Recognition Element: The core diarylmethane structure can be systematically modified to achieve selective binding to a protein or other biological target.

Reactive Handle: The carboxylic acid group serves as a convenient attachment point or "handle." It can be readily converted into an active ester or other reactive group to covalently link the probe to reporter molecules (e.g., fluorophores, biotin) or to its biological target for affinity labeling.

Reporter Group: The fluorine atom can act as a subtle but powerful reporter. Its presence allows for the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a highly sensitive technique with a very low background signal in biological systems, to monitor the probe's interactions and environment.

Exploration in Materials Chemistry Research

The diarylmethane scaffold is recognized for its utility in material sciences. mdpi.comnih.govnih.gov The unique combination of a rigid aromatic structure and functional handles in this compound makes it a candidate for research in advanced materials.

Potential Applications in Materials Chemistry

Application Area Relevant Structural Features Potential Properties and Uses
Polymer Monomers Carboxylic acid group enables condensation polymerization (e.g., with diols or diamines). Can be used to synthesize specialty polyesters or polyamides. The fluorinated ring may impart properties like thermal stability, chemical resistance, and low surface energy.

| Supramolecular Assemblies | Carboxylic acid forms predictable hydrogen bonds. The fluorinated phenyl ring can participate in halogen bonding and π-π stacking. | Can be used to design and construct ordered, non-covalent structures like liquid crystals, gels, or molecular networks. smolecule.com The directionality of hydrogen and halogen bonds allows for precise control over molecular self-assembly. |

Contributions to Methodological Development in Fluorination Chemistry

The existence and availability of complex molecules like this compound are indicative of advanced capabilities in synthetic organic chemistry. Rather than being a tool for developing new fluorination methods, this compound is a product that benefits from and serves as a target for modern synthetic strategies. Its synthesis requires the precise and efficient formation of both C-F bonds and C-C bonds.

The creation of such structures drives the development of new and improved synthetic protocols. For instance, the synthesis of fluorinated benzoic acids often relies on sophisticated techniques like nucleophilic fluorination of specialized precursors such as 1-arylbenziodoxolones. arkat-usa.orgarkat-usa.org Similarly, the formation of the diarylmethane core can be achieved through various methods, including Friedel-Crafts-type reactions or transition-metal-catalyzed cross-coupling. The demand for specifically substituted building blocks like this compound encourages chemists to devise more efficient, selective, and scalable synthetic routes, thereby contributing to the broader field of methodological development.

Q & A

Q. What are the recommended synthetic pathways for obtaining 2-(3-Fluoro-4-methylbenzyl)benzoic acid with high yield and purity?

A multi-step synthesis approach is typical for fluorinated benzoic acid derivatives. For example, halogenation of a precursor (e.g., 3-fluoro-4-methylbenzyl chloride) followed by coupling with benzoic acid via nucleophilic substitution or Friedel-Crafts alkylation. Purification via high-performance liquid chromatography (HPLC) using acidic mobile phases (e.g., 1% acetic acid in methanol/water) can enhance purity, as demonstrated in similar fluorohydroxybenzoic acid syntheses . Controlled reaction conditions (temperature, catalyst selection) and intermediate characterization (NMR, LC-MS) are critical to minimize side products .

Q. Which analytical techniques are most suitable for characterizing the structural and purity profile of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : For confirming substituent positions and molecular structure via 1^1H and 13^{13}C chemical shifts.
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : To verify molecular weight and purity, as applied to benzoic acid derivatives in metabolic studies .
  • Infrared Spectroscopy (IR) : To identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm1^{-1}) .
  • X-ray Crystallography : For definitive structural elucidation using software like SHELX for refinement .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the electronic structure and reactivity of this compound?

DFT methods, such as the B3LYP functional with gradient corrections, are effective for modeling electronic properties. Key parameters include HOMO-LUMO gaps (reactivity indicators) and electrostatic potential maps to assess nucleophilic/electrophilic sites. For example, exact-exchange terms in DFT improve accuracy for thermochemical properties like bond dissociation energies, critical for predicting stability . Basis sets (e.g., 6-31G*) and solvent effects should be incorporated for biologically relevant predictions.

Q. What experimental approaches can address discrepancies in reported biological activities of fluorinated benzoic acid derivatives?

Contradictions may arise from assay variability (e.g., cell line sensitivity, concentration ranges). Strategies include:

  • Standardized Assays : Replicate studies under controlled conditions (pH, temperature).
  • Structural Analogs : Compare activity trends across derivatives (e.g., 3-fluoro vs. 4-fluoro substitution) to isolate substituent effects .
  • Meta-Analysis : Statistically evaluate data across studies to identify outliers or confounding variables .

Q. How does the fluorine substituent influence the metabolic stability of this compound in pharmacokinetic studies?

Fluorine’s electron-withdrawing effect can reduce metabolic oxidation. In vitro assays using liver microsomes or hepatocytes, coupled with LC-MS metabolite profiling, are used to track degradation pathways (e.g., glucuronidation or hydrolysis). Comparative studies with non-fluorinated analogs (e.g., 4-methylbenzylbenzoic acid) can quantify stability enhancements .

Q. What are the best practices for resolving crystal structures of this compound using X-ray diffraction?

Optimize crystallization via slow evaporation in polar aprotic solvents (e.g., DMSO/water). For data refinement, use SHELX software to handle challenges like twinning or weak diffraction. High-resolution data (≤1.0 Å) and hydrogen-bonding analysis are critical for accurate intermolecular interaction mapping .

Q. How can researchers optimize the solubility and formulation of this compound for in vivo studies?

Strategies include:

  • Salt Formation : Convert the carboxylic acid to a sodium or potassium salt.
  • Co-Solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility.
  • Nano-Formulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release, as demonstrated with structurally similar benzoic acid derivatives .

Q. What role does the methyl group at the 4-position play in the intermolecular interactions of this compound in solid-state structures?

The methyl group enhances van der Waals interactions and influences crystal packing. X-ray studies of related compounds (e.g., 3-fluoro-4-methoxybenzoic acid) show that alkyl substituents can stabilize layered structures via hydrophobic interactions. Computational studies (DFT) further quantify these effects by analyzing lattice energies .

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